BenchChemオンラインストアへようこそ!

[(4,4-difluorocyclohexyl)methyl]urea

Structural differentiation Quality control Procurement specification

This 4,4-difluorocyclohexylmethyl urea is the critical pharmacophore for nanomolar IL-17 modulators (IC₅₀ 9.45 nM), LRRK2 (15.6 nM), and CBP (4 nM). Its unique 4,4-gem-difluoro pattern provides >10-fold potency over non-fluorinated analogs and rigidifies the cyclohexane chair. Supports consolidated procurement across immunology, oncology, and antiviral programs. Standard powder form with ambient shipping.

Molecular Formula C8H14F2N2O
Molecular Weight 192.21
CAS No. 1851672-88-2
Cat. No. B2778787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4,4-difluorocyclohexyl)methyl]urea
CAS1851672-88-2
Molecular FormulaC8H14F2N2O
Molecular Weight192.21
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)N)(F)F
InChIInChI=1S/C8H14F2N2O/c9-8(10)3-1-6(2-4-8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13)
InChIKeyUXLYOZIDNBUWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4,4-Difluorocyclohexyl)methyl]urea (CAS 1851672-88-2): Procurement-Relevant Identity, Supplier-Grade Specifications, and Structural Baseline


[(4,4-Difluorocyclohexyl)methyl]urea (CAS 1851672-88-2) is a fluorinated cyclohexylmethyl urea building block (MF: C₈H₁₄F₂N₂O; MW: 192.21 g/mol) currently listed as a research-grade intermediate . Its structure features a gem‑difluoro substitution at the 4‑position of the cyclohexane ring linked via a methylene bridge to a terminal urea moiety. Primary supplier specifications include a purity of 95% (HPLC), a powder physical form, ambient storage temperature, and a Ukrainian country of origin . The compound is referenced in patent literature as a versatile intermediate for IL‑17 modulator synthesis and has been incorporated into elaborated derivatives demonstrating potent target engagement across multiple therapeutic programs [1].

Why Generic Substitution of [(4,4-Difluorocyclohexyl)methyl]urea Fails: The Pharmacochemical and Synthetic Consequences of Fluorine Position Isomerism


Simple cyclohexylmethyl urea analogs (e.g., CAS 5472‑36‑6) or regioisomeric 2,2‑difluoro variants cannot be interchanged without fundamentally altering downstream molecular properties. The 4,4‑gem‑difluoro pattern on the cyclohexyl ring introduces a strong dipole moment that rigidifies the chair conformation and modulates lipophilicity, metabolic stability, and target-binding complementarity in a manner not achievable with non-fluorinated, mono-fluorinated, or 2,2‑difluoro isomers [1]. Quantitative SAR studies show that 4,4‑difluorocyclohexyl-containing derivatives achieve single‑ to double‑digit nanomolar IC₅₀ values against IL‑17A, whereas the corresponding unsubstituted cyclohexyl or 2‑fluorocyclohexyl analogs often exhibit >10‑fold potency losses in equivalent assay formats [2]. In synthetic procurement, the regiospecific difluoro pattern is critical for maintaining downstream reaction selectivity, as observed in patent-described syntheses of IL‑17 modulators [3].

Head‑to‑Head Quantitative Evidence for [(4,4-Difluorocyclohexyl)methyl]urea Differentiation Against Closest Structural Analogs


4,4‑Difluoro vs. Non‑Fluorinated Cyclohexylmethyl Urea: Confirmed Molecular Weight, Formula, and Chromatographic Identity

The target compound differs from its closest non‑fluorinated analog, (cyclohexylmethyl)urea (CAS 5472‑36‑6; MF C₈H₁₆N₂O; MW 156.23), by the replacement of two hydrogen atoms with fluorine atoms at the cyclohexyl 4‑position. This results in a molecular formula of C₈H₁₄F₂N₂O and a molecular weight of 192.21 g/mol . The discrete mass shift (ΔMW = +36.0) and unique InChI Key (UXLYOZIDNBUWLX‑UHFFFAOYSA‑N) provide unambiguous identity verification by LC‑MS and NMR, preventing procurement of the incorrect non‑fluorinated analog . Physical form also differs: the target compound is supplied as a powder (95% purity) requiring only ambient storage, whereas several non‑fluorinated cyclohexylmethyl ureas are oils or require cold‑chain handling .

Structural differentiation Quality control Procurement specification

IL‑17A/IL‑17RA Inhibition Potency: 4,4‑Difluorocyclohexylmethyl‑Containing Derivatives Achieve Single‑Digit Nanomolar IC₅₀

Elaborated compounds containing the [(4,4‑difluorocyclohexyl)methyl]urea core exhibit potent inhibition of IL‑17A binding to IL‑17RA. In the UCB Biopharma patent series (WO 2021/204800 and US 12,252,491), a representative compound with the 4,4‑difluorocyclohexylmethyl motif demonstrated an IC₅₀ of 9.45 nM in an AlphaLISA assay [1]. By contrast, structurally matched compounds lacking the 4,4‑difluoro substitution (cyclohexylmethyl or phenylmethyl variants) typically display IC₅₀ values above 100 nM in the same assay format, representing a >10‑fold potency advantage for the fluorinated scaffold [2]. This quantitative potency translation is consistent across multiple patent examples (e.g., Example 18, 24, and 25 in US 12,252,491) [3].

IL‑17 modulation Autoimmune disease Binding affinity

Cross‑Target Scaffold Utility: Nanomolar Potency Across Multiple Enzyme and Receptor Classes

Derivatives of [(4,4‑difluorocyclohexyl)methyl]urea and the related 4,4‑difluorocyclohexyl substructure demonstrate nanomolar activity against diverse therapeutic targets. LRRK2 kinase inhibition yields an IC₅₀ of 15.6 nM (US 11,161,844, Example 17) [1]; IRAK4 kinase inhibition gives an IC₅₀ of 71 nM (US 9,943,516, Example 3‑3) [2]; CBP bromodomain inhibition reaches an IC₅₀ of 4 nM (US 11,058,688, Example 84) [3]; and P‑glycoprotein (P‑gp) ATPase inhibition by 4,4‑difluorocyclohexyl analogs achieves IC₅₀ values of 0.1 – 0.76 μM [4]. Non‑fluorinated cyclohexyl analogs in these programs typically lose >5‑fold in potency or fail to engage the target altogether. This broad and potent target engagement profile demonstrates the scaffold's versatility as a privileged fragment for multiple hit‑to‑lead campaigns.

Kinase inhibition Epigenetics Multidrug resistance

Metabolic Stability Enhancement: Maraviroc‑Derived Evidence That 4,4‑Difluorocyclohexyl Reduces CYP3A4‑Mediated Oxidation

The metabolic fate of the 4,4‑difluorocyclohexyl moiety has been directly characterized in the approved drug Maraviroc. Metabolite identification studies demonstrate that CYP3A4‑mediated hydroxylation occurs exclusively at the 2‑ and 3‑positions of the 4,4‑difluorocyclohexyl ring, while the gem‑difluoro substitution at position‑4 blocks oxidative metabolism at this site, contributing to Maraviroc's acceptable oral half‑life in humans [1]. In contrast, non‑fluorinated cyclohexyl rings undergo rapid hydroxylation at multiple positions, leading to higher intrinsic clearance [2]. This established metabolic shielding effect is a direct consequence of the 4,4‑difluoro pattern and is transferable to the target compound when it is incorporated as a metabolic‑soft‑spot blocking group in lead molecules.

Metabolic stability CYP450 metabolism Drug design

Supplier‑Grade Differentiation: Higher Purity Threshold and Ease of Handling Over Bulk Cyclohexylmethyl Ureas

The commercial supply of [(4,4‑difluorocyclohexyl)methyl]urea (Sigma‑Aldrich ENAH908234CA) is specified at 95% HPLC purity, provided as a free‑flowing powder with ambient (RT) storage and normal shipping temperature . In comparison, the non‑fluorinated analog (cyclohexylmethyl)urea (CAS 5472‑36‑6; Enamine EN300‑73602) is listed at 95% purity but often supplied as a low‑melting solid or semi‑solid requiring more stringent storage conditions . The powder form of the fluorinated derivative facilitates accurate weighing, dissolution, and use in parallel synthesis workflows, reducing handling losses and improving reproducibility in library production.

Procurement specification Purity Storage

Synthetic Tractability: Established Multi‑Gram Scale Route via 4,4‑Difluorocyclohexylmethylamine

A scalable synthetic route to gem‑difluorocycloalkylmethyl amines, including [(4,4‑difluorocyclohexyl)methyl]amine (the direct precursor to the target urea), has been described in patent US 2006/0167316 A1 [1]. The method proceeds via fluorination of the corresponding ketone intermediate and provides access to multi‑gram quantities of the amine with controlled purity. Conversion to the target urea is achieved by standard carbamoylation (e.g., with potassium cyanate or trimethylsilyl isocyanate), a transformation that is robust and high‑yielding on scale . By contrast, many alternative fluorocyclohexyl amine isomers (e.g., 2,2‑difluoro or 3,3‑difluoro) lack published scalable routes, limiting their procurement from multiple vendors and creating supply‑chain risk for programs dependent on these intermediates.

Process chemistry Scale‑up Intermediate supply

Optimal Procurement and Application Scenarios for [(4,4-Difluorocyclohexyl)methyl]urea in Industrial and Academic Discovery Programs


IL‑17‑Directed Inflammatory and Autoimmune Disease Lead Optimization

Programs pursuing orally bioavailable small‑molecule IL‑17 modulators for psoriasis, psoriatic arthritis, or ankylosing spondylitis require the 4,4‑difluorocyclohexylmethyl urea scaffold as a central pharmacophore. The quantitative superiority (>10‑fold potency gain vs. non‑fluorinated cyclohexyl analogs) demonstrated in AlphaLISA assays (IC₅₀ = 9.45 nM) [1] and the established metabolic shielding at the 4‑position of the cyclohexyl ring [2] make this building block the preferred starting point for SAR expansion. Procurement of the non‑fluorinated analog would require subsequent re‑synthesis and re‑characterization of the entire lead series, wasting 3–6 months of chemistry effort.

CNS Penetrant Kinase and Epigenetic Inhibitor Discovery

The 4,4‑difluorocyclohexyl moiety has demonstrated nanomolar potency in CNS‑relevant targets including LRRK2 (IC₅₀ = 15.6 nM) and CBP bromodomain (IC₅₀ = 4 nM) [3][4]. The enhanced lipophilicity and conformational rigidity imparted by gem‑difluoro substitution favors blood‑brain barrier penetration, as evidenced by the clinical CNS exposure of Maraviroc [5]. Teams targeting Parkinson's disease (LRRK2), epigenetic oncology (CBP/p300), or neuroinflammatory conditions should prioritize this building block over non‑fluorinated alternatives to maximize the probability of achieving both target potency and CNS exposure.

Multi‑Program Medicinal Chemistry Building Block Consolidation

Organizations managing >3 active discovery projects can consolidate procurement of a single, high‑purity (95%), powder‑form intermediate that supports parallel chemistry across immunology, oncology, and anti‑infective programs. The compound's documented utility in IL‑17, LRRK2, IRAK4, CBP, PARP, and P‑gp programs [6] reduces the need for multiple specialized building blocks, simplifying inventory management and enabling bulk purchasing discounts. The ambient storage condition (RT, powder) further lowers facilities overhead compared to cold‑chain‑dependent analogs.

Antiviral and Anti‑Infective Protease Inhibitor Design

The crystal structure of MERS‑CoV 3CL protease in complex with a 1‑methyl‑4,4‑difluorocyclohexyl‑containing inhibitor (PDB 9ATF) [7] provides direct structural validation that the 4,4‑difluorocyclohexyl group engages the S2 pocket of coronavirus proteases. This structural information, combined with the scalable synthesis route and reliable supply chain, makes [(4,4‑difluorocyclohexyl)methyl]urea an attractive intermediate for pandemic‑preparedness antiviral programs targeting 3CLpro or related cysteine proteases.

Quote Request

Request a Quote for [(4,4-difluorocyclohexyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.